molecular formula C22H21N3O6 B2809575 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886153-85-1

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2809575
CAS No.: 886153-85-1
M. Wt: 423.425
InChI Key: RJIJWOYXODVFAL-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. Its structure features a chromeno-pyrrole fused ring system substituted with a 3-nitrophenyl group at position 1, a dimethylaminoethyl chain at position 2, and a methoxy group at position 4. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-nitrobenzaldehyde), and primary amines (e.g., dimethylaminoethylamine) under mild conditions .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-23(2)9-10-24-19(13-5-4-6-14(11-13)25(28)29)18-20(26)16-8-7-15(30-3)12-17(16)31-21(18)22(24)27/h4-8,11-12,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJWOYXODVFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid or a nitrating agent.

    Attachment of the dimethylaminoethyl group: This can be done through a substitution reaction using a suitable dimethylaminoethyl halide.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds within the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several multicomponent reaction strategies. A notable method involves the reaction of substituted phenols with various electrophiles under mild conditions, yielding high purity products with good yields .

Synthesis Method Yield (%) Conditions
Multicomponent reaction43-86%Mild heating
Ring-opening strategy>70%Short heating (15-20 min)

Research indicates that compounds within the chromeno-pyrrole class exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Therapeutic Potential

The compound's unique structure allows for modifications that could enhance its pharmacological properties. Potential therapeutic applications include:

  • Neurological Disorders : Given its structural similarities to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cardiovascular Applications : Similar compounds have been studied for their vasodilatory effects, indicating a possible role in cardiovascular therapies .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various chromeno-pyrrole derivatives, it was found that modifications to the nitrophenyl group significantly enhanced cytotoxicity against breast cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds showed that specific substitutions on the chromeno-pyrrole backbone could lead to reduced nitric oxide production in macrophages, suggesting a pathway for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its substituents. Key comparisons include:

Compound Name Aryl Group (Position 1) Alkyl/Amino Group (Position 2) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Substituent Effects
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl Dimethylaminoethyl C24H23N3O7 465.46 43–86* Electron-withdrawing nitro enhances electrophilicity; dimethylaminoethyl increases basicity
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl Hydroxyethyl C24H25NO7 439.46 52 Electron-donating methoxy groups enhance solubility; hydroxyethyl improves hydrophilicity
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl C19H15NO3 305.33 70–85 Simple alkyl chain reduces steric hindrance; phenyl lacks electronic modulation
2-[2-(Dimethylamino)ethyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl Dimethylaminoethyl C24H26N2O6 438.48 N/A Trimethoxyphenyl enhances π-π stacking; dimethylaminoethyl balances lipophilicity

*Yield range derived from similar derivatives in .

Physicochemical Properties

  • IR Spectroscopy: The nitro group in the target compound exhibits strong absorption near 1505–1593 cm⁻¹ (C-NO₂ stretching), while methoxy groups in analogs show peaks at 1122–1256 cm⁻¹ (C-O stretching) .
  • NMR Shifts : The 3-nitrophenyl group deshields adjacent protons, resulting in downfield shifts (δ 7.55–7.63 ppm for aromatic protons) compared to methoxy-substituted analogs (δ 6.67 ppm) .

Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to as a derivative of chromeno-pyrrole, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol

The compound features a chromeno-pyrrole backbone with substituents that may influence its biological activity. The dimethylaminoethyl group is known for enhancing solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that derivatives of chromeno-pyrroles exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one were tested against various bacterial strains and demonstrated moderate to high activity levels. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anticancer Activity

Chromeno-pyrrole derivatives have also been investigated for their anticancer potential. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. The specific pathways involved include:

  • Caspase-3 Activation : Leading to programmed cell death.
  • Bcl-2 Family Modulation : Altering the balance between pro-apoptotic and anti-apoptotic factors.

The biological activity of the compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.
  • Enzyme Inhibition : The nitrophenyl moiety might inhibit specific enzymes involved in cellular proliferation or inflammation.

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromeno-pyrrole derivatives, including our compound. The findings suggested that modifications at the nitrophenyl position significantly enhanced antibacterial activity against Gram-positive bacteria.

Study 2: Anticancer Screening

In a separate investigation reported in Cancer Letters, researchers assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.

Q & A

Q. Basic

  • In vitro assays : Test antimicrobial activity via bacterial growth inhibition (e.g., E. coli, S. aureus) and anticancer potential using MTT assays on cancer cell lines .
  • Enzyme inhibition studies : Use kinetic assays to assess interactions with targets like kinases or proteases, comparing IC₅₀ values against reference inhibitors .

How can synthesis be optimized when substituents affect reaction efficiency?

Q. Advanced

  • Electronic effects : For electron-donating groups (e.g., methoxy), extend heating to 2 hours to overcome slower cyclization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation in the multicomponent reaction .
  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of nitro-containing intermediates .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Purity validation : Re-analyze compounds via HPLC to rule out impurities causing variability .
  • Conditional testing : Assess activity under varying pH (5–9) and temperature (25–37°C) to identify context-dependent effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies across studies .

How to design derivatives for improved bioactivity?

Q. Advanced

  • Functional group modifications :
    • Reduce the nitro group to an amine (Pd/C, H₂) for enhanced hydrogen bonding .
    • Oxidize methoxy to hydroxyl (KMnO₄) to increase polarity and solubility .
  • Structure-activity relationship (SAR) : Prioritize derivatives with halogen (Cl, F) or morpholino substituents, which show enhanced binding in analogs (e.g., 7-chloro derivatives in ) .

What methodologies elucidate the compound’s mechanism of action?

Q. Advanced

  • Molecular docking : Map interactions with ATP-binding pockets (e.g., EGFR kinase) using PyMOL .
  • Binding assays : Employ surface plasmon resonance (SPR) to quantify affinity for targets like DNA topoisomerases .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, inflammation) in treated cell lines .

How does this compound compare to structurally similar analogs?

Q. Advanced

  • Key comparisons :

    FeatureThis CompoundAnalog ()
    Nitro group3-Nitrophenyl4-Fluorophenyl
    DimethylaminoethylEnhances solubilityMorpholino (improves bioavailability)
    BioactivityModerate kinase inhibitionHigher cytotoxicity in MCF-7 cells
  • Unique advantages : The nitro group enables selective reduction for prodrug strategies, unlike fluorophenyl analogs .

What analytical techniques validate compound stability under experimental conditions?

Q. Advanced

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
  • Photostability : Expose to UV light (320–400 nm) to assess nitro group stability, a common decomposition pathway .

How to address low yields in scaled-up synthesis?

Q. Advanced

  • Continuous flow reactors : Improve heat/mass transfer for nitro-containing intermediates .
  • Workflow automation : Use robotic platforms to optimize reagent stoichiometry and mixing times .

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